molecular formula C8H8N4O2 B12969583 2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid

2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B12969583
M. Wt: 192.17 g/mol
InChI Key: PPBSFDRZJLCGIW-UHFFFAOYSA-N
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Description

2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Esterification using alcohols in the presence of acid catalysts; amidation using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Diamino derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Amino-1H-benzo[d]imidazole-7-carboxylic acid
  • 5-Amino-1H-benzo[d]imidazole-7-carboxylic acid
  • 2,5-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid

Comparison: Compared to its analogs, 2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid exhibits unique properties due to the presence of two amino groups. This structural feature enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

2,6-diamino-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c9-3-1-4(7(13)14)6-5(2-3)11-8(10)12-6/h1-2H,9H2,(H,13,14)(H3,10,11,12)

InChI Key

PPBSFDRZJLCGIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)N=C(N2)N)N

Origin of Product

United States

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